molecular formula C13H20O2 B7874794 1-(2-(Pentyloxy)phenyl)ethanol

1-(2-(Pentyloxy)phenyl)ethanol

Cat. No.: B7874794
M. Wt: 208.30 g/mol
InChI Key: GVTXAVKDNWHYTA-UHFFFAOYSA-N
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Description

1-(2-(Pentyloxy)phenyl)ethanol is an organic compound belonging to the class of alcohols It features a phenyl ring substituted with a pentyloxy group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Pentyloxy)phenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-(pentyloxy)phenylmagnesium bromide with acetaldehyde, followed by hydrolysis. This Grignard reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: Formation of 1-(2-(Pentyloxy)phenyl)ethanone.

    Reduction: Formation of 1-(2-(Pentyloxy)phenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1-(2-(Pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

  • 1-(2-(Methoxy)phenyl)ethanol
  • 1-(2-(Ethoxy)phenyl)ethanol
  • 1-(2-(Butoxy)phenyl)ethanol

Comparison: 1-(2-(Pentyloxy)phenyl)ethanol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

IUPAC Name

1-(2-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-3-4-7-10-15-13-9-6-5-8-12(13)11(2)14/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTXAVKDNWHYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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